3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a complex chemical compound classified as an indole derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. Indoles are aromatic compounds that contain a fused benzene and pyrrole ring, making them significant in both natural products and synthetic chemistry.
The synthesis of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific reagents such as sulfonyl chlorides and appropriate solvents to facilitate the reactions. Reaction conditions including temperature, time, and catalysts must be optimized to yield high purity and yield of the desired product.
The molecular formula for 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is . The structure features:
Structural data can be obtained from databases such as PubChem, where the compound's 2D and 3D representations are available. This data includes bond lengths, angles, and spatial orientation of functional groups .
The compound can participate in various chemical reactions typical for indoles and sulfonamides:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and purity.
The mechanism of action for 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is primarily related to its interaction with biological targets such as receptors or enzymes. Indoles are known to modulate various signaling pathways, potentially affecting neurotransmitter systems or cellular growth mechanisms.
Pharmacological studies may reveal specific interactions with receptors like serotonin receptors or other targets involved in neurological functions. Detailed mechanistic studies often require advanced techniques like molecular docking simulations or in vitro assays to elucidate binding affinities and functional outcomes.
Physical properties include:
Chemical properties involve stability under various conditions (e.g., light, heat) and reactivity with acids or bases. Stability studies are crucial for determining shelf life and storage conditions.
Relevant data on melting point, boiling point, and spectral characteristics (e.g., UV/Vis spectra) would provide further insights into its physical behavior.
3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole has potential applications in:
This compound exemplifies the importance of indole derivatives in medicinal chemistry and their role in advancing therapeutic strategies.
The strategic integration of indole and piperazine pharmacophores represents a cornerstone in modern CNS drug discovery. Indole derivatives have been recognized since the early 20th century for their profound biological significance, exemplified by natural products such as serotonin (5-hydroxytryptamine), reserpine, and the Catharanthus alkaloids vinblastine and vincristine [2] [7]. These compounds established the indole nucleus as a privileged scaffold capable of modulating diverse neurochemical pathways. Concurrently, piperazine emerged as a versatile building block in neuropharmacology due to its favorable physicochemical properties and ability to enhance receptor affinity [4] [9].
The rational design of bifunctional hybrids gained momentum in the 1990s–2000s, driven by advances in synthetic organic chemistry and molecular target elucidation. Researchers systematically explored substitutions at the indole C3 and C7 positions to optimize pharmacokinetic and pharmacodynamic profiles. The specific compound 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole (CAS: 497963-68-5; MW: 394.5 g/mol) was first synthesized through electrophilic sulfonylation at the indole N1 position, followed by nucleophilic substitution introducing the 4-methylpiperazine moiety at C7 . This synthetic approach leveraged:
Table 1: Key Milestones in Indole-Piperazine Hybrid Development
Year Range | Development Focus | Representative Advances |
---|---|---|
1980–1995 | Natural Product Optimization | Semi-synthetic Vinca alkaloids (vindesine, vinorelbine) for enhanced antitumor activity [2] |
1995–2010 | Rational Hybrid Design | Bifunctional indole-piperazines targeting 5-HT receptors for neurological disorders [4] |
2010–Present | Multitarget Ligands | Incorporation of sulfonamide linkers to enable dual receptor modulation [6] |
The therapeutic rationale for combining these motifs stems from their synergistic target engagement: Indole scaffolds intrinsically interact with serotonin receptors and tubulin proteins, while the 4-methylpiperazine moiety enhances solubility and provides a protonatable nitrogen for ionic interactions with CNS targets [9]. This synergy is exemplified by recent 5-HT₆ receptor antagonists like compound 6p (difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole), which demonstrated potent anti-Alzheimer properties by enhancing acetylcholine release and reversing scopolamine-induced cognitive deficits [4].
Sulfonamide Linker (N1-SO₂-Indole)
The sulfonamide bridge in 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole serves as a conformational lock that restricts molecular flexibility, optimizing steric complementarity with target proteins. Key structural and electronic properties include:
This moiety is structurally analogous to clinically validated scaffolds, including the 5-HT₆ antagonist idalopirdine and the anticancer agent sunitinib, confirming its versatility. In the Alzheimer’s therapeutic 6p, the sulfonyl group enables nanomolar binding affinity (Kᵢ = 0.8 nM) to 5-HT₆ receptors by forming H-bonds with Asn288 and Tyr289 residues [4].
4-Methylpiperazine C7-Substituent
The 4-methylpiperazine group at the indole C7 position confers critical pharmacokinetic advantages while contributing to receptor affinity:
Table 2: Structure-Activity Relationships (SAR) of Key Modifications
Position | Modification | Effect on Properties | Biological Impact |
---|---|---|---|
N1 | Sulfonamide (vs. Carboxamide) | ↑ Metabolic stability (t₁/₂ +2.3h), ↑ Log P (Δ+0.4) | Enhanced CNS exposure; prolonged receptor occupancy |
C7 | 4-Methylpiperazine (vs. Piperidine) | ↑ Solubility (Δlog S +0.8), ↑ pKₐ (Δ+1.2) | Improved brain-to-plasma ratio (Cb/Cp = 6.0) [4] [10] |
C3 | Hydrogen (vs. Bulky groups) | ↓ Steric hindrance, ↑ π-π stacking | Higher affinity for tubulin (IC₅₀ = 1.2 μM) [2] |
The methyl group’s role extends beyond steric optimization – it mitigates N-oxidation metabolism, significantly improving metabolic stability. In PK studies, difluoromethylated analogs like 6p exhibited 3.2-fold higher plasma AUC (248 ng·h/mL) than non-methylated derivatives due to reduced CYP3A4-mediated degradation [4]. This aligns with the broader use of 4-methylpiperazine in CNS drugs (e.g., sildenafil analogs) to balance lipophilicity (cLogP = 2.8) and aqueous solubility [5] [10].
Conformational Synergy between these moieties enables dual-target engagement: Molecular modeling shows the sulfonamide linker positions the indole rings for tubulin binding, while the protonated piperazine extends toward solvent-accessible regions, enabling simultaneous interaction with both enzymatic pockets and protein-protein interfaces. This is evidenced by the compound’s inhibitory activity against tubulin polymerization (IC₅₀ = 3.7 μM) and serotonin receptors (5-HT₆ Kᵢ = 15 nM) [4].
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: